
(3-Fluoro-4-iodophenyl)methanol
Overview
Description
(3-Fluoro-4-iodophenyl)methanol (CAS: 227609-87-2) is a halogenated benzyl alcohol derivative featuring fluorine and iodine substituents at the meta and para positions of the aromatic ring, respectively. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique electronic and steric properties. The iodine atom enhances polarizability and facilitates cross-coupling reactions, while the fluorine atom modulates electron density and metabolic stability.
Synthesis: A key synthetic route involves the reduction of ethyl (E)-3-(3-fluoro-4-iodophenyl)acrylate using diisobutylaluminum hydride (DIBAL-H) in dichloromethane, yielding the allylic alcohol intermediate (E)-3-(3-fluoro-4-iodophenyl)prop-2-en-1-ol (77% yield). Further derivatization, such as hydrolysis or coupling reactions, can produce targeted intermediates for pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-iodophenyl)methanol typically involves the halogenation of benzyl alcohol derivatives. One common method is the nucleophilic substitution reaction where a fluorine and iodine atom are introduced to the benzene ring. This can be achieved through the reaction of 3-fluorobenzyl alcohol with iodine in the presence of a suitable catalyst under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using advanced techniques such as continuous flow reactors to ensure consistent product quality. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-iodophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the iodine atom, forming a simpler fluorinated benzyl alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Formation of 3-fluoro-4-iodobenzaldehyde or 3-fluoro-4-iodobenzoic acid.
Reduction: Formation of 3-fluorobenzyl alcohol.
Substitution: Formation of various substituted benzyl alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Fluoro-4-iodophenyl)methanol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Used in the synthesis of biologically active compounds, including potential drug candidates.
Material Science: Employed in the development of new materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of (3-Fluoro-4-iodophenyl)methanol depends on its chemical reactivity. The presence of both fluorine and iodine atoms on the benzene ring influences its electronic properties, making it a versatile intermediate in various chemical reactions. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity in different solvents .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The physicochemical and reactive properties of (3-fluoro-4-iodophenyl)methanol are influenced by halogen positioning and substituent effects. Below is a systematic comparison with closely related compounds:
Positional Isomers
Key Findings :
- Electronic Effects: The para-iodo/meta-fluoro configuration in this compound maximizes electron-withdrawing effects, enhancing acidity of the hydroxyl group compared to isomers with ortho-iodine.
- Steric Considerations: Ortho-substituted analogs (e.g., 2-fluoro-4-iodophenylmethanol) exhibit restricted rotational freedom, impacting their utility in sterically demanding reactions.
Functional Group Variants
Key Findings :
- Trifluoromethyl Substitution : Replacing iodine with -CF3 (as in 197239-49-9) increases metabolic stability but reduces electrophilicity, limiting cross-coupling utility.
- Carboxylic Acid Derivatives : The acetic acid variant (1261874-58-1) serves as a versatile building block for prodrug design due to its carboxylate functionality.
Cross-Coupling Reactions
This compound participates in Negishi and Suzuki-Miyaura couplings, leveraging the iodine atom as a leaving group. For example, its malonate precursor (749917-24-6) undergoes decarboxylation to generate intermediates for valsartan synthesis. Comparatively, amino-substituted analogs (e.g., 2-Amino-4,6-difluorophenylmethanol, CAS: 1260783-44-5) exhibit higher nucleophilicity but lower stability under oxidative conditions.
Stability and Handling
Methanol is often used as a preservative for halogenated aromatics due to its ability to minimize degradation. However, this compound requires storage at room temperature in inert atmospheres to prevent iododehydroxylation.
Biological Activity
(3-Fluoro-4-iodophenyl)methanol is an organic compound characterized by the presence of fluorine and iodine atoms, which significantly influence its biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₈FIO. Its structure includes a benzene ring with a hydroxymethyl group (-CH₂OH) and substituents at the 3 and 4 positions, namely fluorine and iodine, respectively. These halogens are known to enhance the lipophilicity and reactivity of organic compounds, potentially improving their interaction with biological targets.
The biological activity of this compound is attributed to several mechanisms:
- Interaction with Enzymes : The halogen substituents can modulate the binding affinity of the compound to various enzymes, potentially inhibiting or enhancing their activity.
- Metabolic Transformations : The hydroxymethyl group may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
- Receptor Binding : The unique electronic properties imparted by the fluorine and iodine atoms may facilitate interactions with specific receptors involved in signaling pathways.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Similar compounds have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Research into the anticancer properties of halogenated phenolic compounds suggests that this compound may possess cytotoxic effects against cancer cell lines. The presence of halogens can enhance the compound's ability to induce apoptosis in malignant cells. For instance, studies have shown that related compounds can inhibit cell proliferation in human cervical carcinoma (HeLa) and lung carcinoma (A549) cell lines.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxicity of this compound against HeLa cells using MTT assays. Results indicated an IC₅₀ value suggesting moderate cytotoxicity, warranting further investigation into its potential as an anticancer agent.
- Antimicrobial Testing : Another study tested various halogenated phenolic compounds against E. coli and S. aureus. The results demonstrated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the range of 62.5 to 125 µg/mL.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other halogenated phenolic compounds:
Compound Name | Molecular Formula | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
This compound | C₈H₈FIO | Moderate | Moderate |
4-Bromophenol | C₆H₅BrO | Low | High |
2-Iodophenol | C₆H₅IO | Moderate | Low |
Q & A
Basic Question: What are the common synthetic routes for (3-Fluoro-4-iodophenyl)methanol, and what key parameters influence yield?
Answer:
The synthesis typically involves halogenation and hydroxylation steps. A representative route starts with 3-fluoro-4-iodobenzaldehyde, which undergoes reduction (e.g., NaBH₄ or LiAlH₄) to yield the methanol derivative . Critical parameters include:
- Catalyst selection : NaBH₄ in THF at 0°C minimizes side reactions (e.g., over-reduction).
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) resolves unreacted aldehyde and byproducts.
- Yield optimization : Reaction monitoring via TLC (Rf ~0.3 in 3:1 hexane/EtOAc) ensures timely quenching.
Table 1: Synthetic Routes Comparison
Method | Starting Material | Catalyst | Yield (%) | Purity (HPLC) |
---|---|---|---|---|
Borohydride Reduction | 3-Fluoro-4-iodobenzaldehyde | NaBH₄ | 72–78 | ≥98% |
Grignard Addition | 3-Fluoro-4-iodophenyl ketone | MeMgBr | 65–70 | 95–97% |
Advanced Question: How can researchers resolve low yields in the final reduction step?
Answer:
Low yields often stem from incomplete aldehyde reduction or competing side reactions (e.g., dehalogenation). Mitigation strategies include:
- Temperature control : Maintain 0–5°C during NaBH₄ addition to suppress iodine displacement .
- Solvent polarity : Use THF instead of MeOH to stabilize intermediates and reduce proton exchange .
- Post-reduction quenching : Acidic workup (1M HCl) ensures complete protonation of the alkoxide intermediate .
Basic Question: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm hydroxyl proton (δ 1.8–2.2 ppm, broad) and aromatic fluorine coupling (³J = 8–10 Hz) .
- IR Spectroscopy : O-H stretch (~3300 cm⁻¹) and C-I vibration (~485 cm⁻¹) .
- X-ray crystallography : Resolves spatial arrangement of iodine and fluorine substituents (SHELX refinement recommended) .
Advanced Question: How to address conflicting NMR and crystallographic data for substituent orientation?
Answer:
Discrepancies may arise from dynamic effects (e.g., rotational barriers in solution vs. solid state).
- Dynamic NMR : Variable-temperature studies (e.g., -40°C to 25°C) detect conformational exchange .
- DFT calculations : Compare computed (B3LYP/6-31G*) and experimental bond angles to validate substituent geometry .
Basic Question: What reactivity patterns are expected due to the fluorine and iodine substituents?
Answer:
- Electrophilic substitution : Iodine directs electrophiles to the para position; fluorine deactivates the ring .
- Nucleophilic displacement : Iodine is susceptible to SNAr under basic conditions (e.g., K₂CO₃ in DMF) .
Advanced Question: How to investigate unexpected regioselectivity in cross-coupling reactions?
Answer:
Mechanistic studies should include:
- Kinetic isotope effects : Compare reaction rates with deuterated analogs to identify rate-determining steps .
- Hammett plots : Correlate substituent electronic effects (σ values) with reaction outcomes .
Basic Question: What are the primary applications of this compound in drug discovery?
Answer:
- Antimicrobial agents : Fluorine enhances membrane permeability; iodine enables radio-labeling for biodistribution studies .
- Kinase inhibitors : The hydroxyl group participates in hydrogen bonding with ATP-binding pockets .
Advanced Question: How to optimize structure-activity relationships (SAR) for target binding?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with tyrosine kinases (e.g., EGFR).
- Mutagenesis assays : Replace iodine with bromine/chlorine to assess halogen-bonding contributions .
Basic Question: What safety precautions are required when handling this compound?
Answer:
- Hazards : Irritant (skin/eyes), light-sensitive.
- Storage : Amber vials at –20°C under inert gas (Ar/N₂).
- PPE : Nitrile gloves, lab coat, and fume hood use .
Advanced Question: How to analyze thermal decomposition products under reflux conditions?
Answer:
Properties
IUPAC Name |
(3-fluoro-4-iodophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FIO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCIAGJETMTBJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743127 | |
Record name | (3-Fluoro-4-iodophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261615-96-6 | |
Record name | (3-Fluoro-4-iodophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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